molecular formula C21H21N3OS B2961742 1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea CAS No. 898417-08-8

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea

Cat. No.: B2961742
CAS No.: 898417-08-8
M. Wt: 363.48
InChI Key: WTCGJECBRGFPFA-UHFFFAOYSA-N
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Description

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea is a novel synthetic compound designed for research applications in oncology and cell biology. Its molecular structure incorporates indoline, thiophene, and phenylurea pharmacophores, which are motifs prevalent in compounds with demonstrated biological activity . Indole and indoline derivatives are frequently investigated for their ability to inhibit protein kinases and induce apoptosis in cancer cell lines . Similarly, thiophene-based heterocycles are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles, including anticancer properties . The urea functional group often serves as a key mediator in hydrogen bonding interactions with biological targets, contributing to high-affinity binding . Preliminary research on analogous structures suggests this compound may function as a multi-kinase inhibitor. Its potential mechanism of action involves the disruption of key signaling pathways that drive cell proliferation and survival. Furthermore, structurally related molecules have been shown to provoke apoptosis, as evidenced by the modulation of Bcl-2 family proteins, activation of caspases, and induction of cell cycle arrest at specific phases such as G2-M . This makes it a valuable chemical probe for studying programmed cell death and cell cycle dynamics in vitro. Researchers can utilize this compound to explore its efficacy and mechanism across a panel of cancer cell lines, including colon cancer (e.g., HCT-116) and non-small cell lung cancer (e.g., A549), where similar compounds have shown promising activity . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCGJECBRGFPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the tryptophan metabolic pathway, influencing immune responses and tumor growth. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, pharmacokinetics, and therapeutic potential.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Indolin Derivative : The initial step includes the reaction of indole derivatives with thiophenes to form the indolin structure.
  • Urea Formation : The indolin derivative is then reacted with phenyl isocyanate to produce the final urea compound.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of IDO1. This inhibition disrupts the tryptophan catabolism pathway, leading to increased levels of tryptophan and downstream metabolites that can enhance immune responses against tumors.

Biological Evaluation

Recent studies have quantitatively assessed the biological activity of this compound:

Inhibitory Activity

The compound has shown potent inhibitory activity against IDO1 with IC50 values ranging from 0.1 to 0.6 μM . Notably, it did not exhibit significant activity against tryptophan 2,3-dioxygenase (TDO), indicating selectivity for IDO1 inhibition .

CompoundIDO1 IC50 (μM)TDO IC50 (μM)
i120.1>10
i230.4>10
i240.6>10

Pharmacokinetics

Pharmacokinetic studies conducted in murine models revealed:

  • Plasma Clearance : 22.45 mL/min/kg
  • Half-life : 11.2 hours
  • Oral Bioavailability : 87.4%

These properties suggest that the compound has favorable pharmacokinetic characteristics for potential therapeutic use .

Case Studies

In vivo studies utilizing xenograft models demonstrated significant tumor growth inhibition (TGI):

  • B16F10 Model : Daily administration at 15 mg/kg resulted in a TGI of 40.5% .
  • PAN02 Model : A higher dose of 30 mg/kg led to a TGI of 34.3% .

These findings underscore the potential application of this compound in cancer immunotherapy .

Comparison with Similar Compounds

1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea (CAS 898424-45-8)

  • Structural Differences: Replaces indoline with dihydroisoquinoline, a fused bicyclic system with an additional benzene ring .
  • Molecular Weight : 377.5 g/mol (vs. ~380–390 g/mol estimated for the target compound).
  • Implications: Enhanced aromatic stacking due to the larger conjugated system in dihydroisoquinoline. Reduced solubility compared to indoline due to increased hydrophobicity. Potential for altered selectivity in kinase or receptor binding.

1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 946249-62-3)

  • Structural Differences : Incorporates a thiazole ring and a ketone group in the ethyl linker, with a 2-methyl substitution on indoline .
  • Molecular Weight : 392.5 g/mol.
  • The oxo group may participate in hydrogen bonding, enhancing target affinity. Methyl substitution on indoline could sterically hinder interactions or modulate metabolic stability.

1-(3-Chlorophenyl)-3-(5-(2-((7-Fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea (Compound 13, )

  • Structural Differences : Features a quinazoline core linked to a thiazole and 3-chlorophenylurea .
  • Molecular Weight : ~450 g/mol (estimated).
  • Implications: Quinazoline’s planar structure and fluorine substituent enhance kinase inhibition (e.g., CSF1R targeting). Thiazole-urea linkage may confer resistance to enzymatic degradation.

1-(2-Fluorobenzyl)-1-[2-(4-Morpholinyl)ethyl]-3-phenylurea ()

  • Structural Differences : Fluorobenzyl and morpholine substituents replace indoline and thiophene .
  • Molecular Weight : ~370 g/mol (estimated).
  • Implications :
    • Fluorine enhances electronegativity and bioavailability via improved passive diffusion.
    • Morpholine’s oxygen atom enables hydrogen bonding, possibly directing tissue distribution (e.g., CNS penetration).

4-(2-Ethylphenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide ()

  • Structural Differences : Replaces urea with thiosemicarbazide and introduces an oxoindoline .
  • Molecular Weight : ~340 g/mol (estimated).
  • Implications :
    • Thiosemicarbazide’s sulfur and nitrogen atoms enable metal chelation, relevant in anticancer or antimicrobial activity.
    • Oxoindoline may increase π-π stacking but reduce solubility.

Key Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound ~385 (estimated) Indoline, thiophene, phenylurea Kinase inhibition, oncology
1-(2-Dihydroisoquinolinyl analog) 377.5 Dihydroisoquinoline, thiophene Receptor modulation
1-(4-Thiazolyl-2-methylindolinyl) 392.5 Thiazole, 2-methylindoline, oxo group Enzyme inhibition
1-(3-Chlorophenyl-quinazolinyl) ~450 Quinazoline, thiazole, chlorophenyl CSF1R inhibition, immunotherapy
1-(2-Fluorobenzyl-morpholinyl) ~370 Fluorobenzyl, morpholine CNS-targeted therapies

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